Pitofenone hydrochloride

Smooth Muscle Pharmacology Urology Antispasmodic Screening

Pitofenone HCl delivers dual-action spasmolysis via myotropic relaxation and AChE inhibition (Ki 36/45 µM), distinct from single-target agents like papaverine. Essential for replicating the synergistic efficacy of Baralgin/Spasmalgon formulations and antagonizing norepinephrine-induced contractions. Non-substitutable for analytical method validation. High purity required.

Molecular Formula C22H26ClNO4
Molecular Weight 403.9 g/mol
CAS No. 1248-42-6
Cat. No. B1678489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitofenone hydrochloride
CAS1248-42-6
Synonymsaralginketone
methyl 2-(4-(2-piperid-1-ylethoxy)benzoyl) benzoate
pitofenone
pitofenone hydrochloride
pitophenon
Molecular FormulaC22H26ClNO4
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl
InChIInChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H
InChIKeyZRFIFDFEDPJBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pitofenone Hydrochloride (CAS 1248-42-6): A Dual-Action Spasmolytic for Specialized Smooth Muscle Research and Pharmaceutical Development


Pitofenone hydrochloride is a benzophenone-derived spasmolytic agent that exerts a dual mechanism of action through direct papaverine-like myotropic effects on smooth muscle and potent anticholinergic activity, including muscarinic receptor antagonism . It is a well-characterized inhibitor of acetylcholinesterase (AChE) with species-specific Ki values of 36 µM (bovine erythrocytes) and 45 µM (electric eel) [1]. Its hydrochloride salt (CAS 1248-42-6) is the preferred form for research applications due to its well-defined solubility profile (2 mg/mL in water) and established analytical methods, including validated stability-indicating RP-HPLC protocols [2]. Pitofenone is most widely recognized for its use in multi-component analgesic/antispasmodic formulations, particularly in combination with fenpiverinium bromide and metamizole sodium (e.g., Baralgin, Spasmalgon), where it provides direct musculotropic relaxation complementary to the selective anticholinergic effects of fenpiverinium [3]. For researchers studying smooth muscle pharmacology, developing novel antispasmodic formulations, or validating analytical methods, pitofenone hydrochloride offers a unique combination of molecular targets and formulation compatibility that distinguishes it from simpler, single-target spasmolytics.

The Pitfall of Generic Substitution: Why Not All Spasmolytics Are Equivalent in Multi-Component Formulations and Research Assays


Substituting pitofenone hydrochloride with a generic spasmolytic like drotaverine or papaverine in a research or formulation setting is not straightforward due to fundamental differences in mechanism, potency, and analytical behavior. While many spasmolytics share a common endpoint of smooth muscle relaxation, they achieve this through distinct and often non-overlapping pharmacological pathways [1]. Pitofenone's dual action—direct myotropic relaxation coupled with anticholinergic and AChE inhibitory activity—contrasts sharply with compounds like papaverine, which acts primarily via phosphodiesterase inhibition, or fenpiverinium, which acts solely as an anticholinergic agent. This mechanistic divergence has direct and measurable consequences in functional assays: pitofenone completely antagonizes both spontaneous and norepinephrine-induced phasic activity in human ureteral tissue, whereas fenpiverinium only blocks acetylcholine-induced contractions [2]. Furthermore, the established synergy between pitofenone, fenpiverinium, and NSAIDs like diclofenac is a property that is not generalizable across the class; substituting pitofenone with another spasmolytic would fundamentally alter the pharmacological profile and validated stability-indicating analytical methods designed for the specific multi-component formulation [3]. For procurement, this means that selecting a generic alternative without verifying its functional equivalence in the specific experimental or formulation context risks invalidating assay results, altering drug release profiles, and compromising the stability and efficacy of complex pharmaceutical compositions.

Quantitative Differentiation: Direct Evidence for Selecting Pitofenone Hydrochloride Over Alternative Spasmolytics


Functional Antagonism of Norepinephrine-Induced Phasic Activity in Human Ureteral Tissue: A Distinct Advantage Over Fenpiverinium

In isolated human ureteral tissue, pitofenone hydrochloride (10⁻³ mol/L) completely antagonized norepinephrine-induced phasic-rhythmic contractions, demonstrating a broad-spectrum spasmolytic effect that extends beyond cholinergic antagonism. In contrast, fenpiverinium bromide, a co-formulated antispasmodic, had no effect on norepinephrine-induced activity [1]. This distinction is critical for applications targeting non-cholinergic pathways, such as adrenergically mediated ureteral or biliary spasm.

Smooth Muscle Pharmacology Urology Antispasmodic Screening

Potency in Acetylcholine-Induced Contraction Assays: A 1000-Fold Difference Between Pitofenone and a Common Analgesic Co-Formulant

In the standard acetylcholine-induced guinea pig ileum contraction assay, pitofenone hydrochloride at a concentration of 2.5 x 10⁻⁶ mol/L produced a parallel rightward shift in the acetylcholine concentration-response curve without suppressing the maximal response, indicative of competitive antagonism [1]. In contrast, the analgesic metamizole sodium (analgin), which is often co-formulated with pitofenone, required a concentration of 4.4 x 10⁻⁴ mol/L to block the response in an unsurmountable fashion, a concentration approximately 176 times higher than the effective concentration of pitofenone [1]. This 176-fold difference in effective concentration highlights the significant and quantifiable contribution of pitofenone to the spasmolytic activity of the combination product.

In Vitro Pharmacology Guinea Pig Ileum Spasmolytic Potency

Species-Specific AChE Inhibition Profile: Quantifying Pitofenone's Anticholinesterase Activity Relative to Structural Analogs

Pitofenone hydrochloride inhibits acetylcholinesterase (AChE) from bovine erythrocytes and electric eel with Ki values of 36 µM and 45 µM, respectively [1]. This inhibition is reversible, linear, and noncompetitive. Critically, a structure-activity relationship (SAR) study of five structurally related compounds revealed that only those containing a piperidine moiety exhibited AChE inhibitory activity, directly linking this specific functional group to the observed pharmacological effect [1]. This establishes that the AChE inhibition is not a class-wide property of benzophenone derivatives but is a specific feature of pitofenone and its piperidine-containing analogs.

Enzyme Inhibition Acetylcholinesterase Structure-Activity Relationship

Comparative In Vivo Spasmolytic Potency: Pitofenone/Fenpiverinium vs. Mebeverine in Anesthetized Dogs

In a direct head-to-head comparison in anesthetized dogs, the combination of pitofenone and fenpiverinium was equipotent to mebeverine in most gastrointestinal segments, with ED50 values ranging from 0.40 ± 0.02 (duodenum) to 1.32 ± 0.14 (gall bladder). However, for colon contraction, mebeverine demonstrated superior potency with an ED50 of 0.68 ± 0.06 [1]. Among the four antispasmodics tested (tiemonium, mebeverine, pitofenone+fenpiverinium, N-butyl scopolammonium), tiemonium was the most potent overall [1].

In Vivo Pharmacology Gastrointestinal Motility ED50 Comparison

Analytical Differentiation: Stability-Indicating RP-HPLC Method for Pitofenone Hydrochloride in Complex Formulations

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous estimation of metamizole sodium and pitofenone hydrochloride in the presence of fenpiverinium bromide in combined pharmaceutical dosage forms [1]. This method is specifically optimized for the resolution of pitofenone from co-formulated actives and degradation products, ensuring accurate quantification and purity assessment in stability studies. Generic HPLC methods for related compounds like drotaverine or papaverine are not directly transferable due to differences in retention times, UV absorption maxima, and the presence of specific interfering peaks from fenpiverinium [2].

Analytical Chemistry Pharmaceutical Analysis Stability Testing

Formulation Synergy: Enhanced Spasmolytic Effect of Pitofenone with Diclofenac vs. Analgin Combination

A key patent (US 5,876,751) claims a synergistic anti-spasmodic composition comprising pitofenone hydrochloride, fenpiverinium bromide, and diclofenac free acid or its salts, where diclofenac enhances the spasmolytic effect of pitofenone [1]. In vivo studies in a cholinergic spasm model confirmed that the diclofenac-pitofenone combination exhibits potent antispasmodic activity, superior to that of an equimolar analgin (metamizole)-pitofenone combination [2]. The patent specifies precise weight ratios for the components, e.g., pitofenone hydrochloride from 0.39 to 12.38% w/w in tablet form, underscoring the importance of exact composition for optimal efficacy [1].

Pharmaceutical Formulation Drug Synergy NSAID Combination

Optimized Application Scenarios for Pitofenone Hydrochloride in Research, Development, and Quality Control


In Vitro Smooth Muscle Pharmacology: Characterizing Broad-Spectrum Spasmolytic Activity

Pitofenone hydrochloride is the compound of choice for researchers studying the dual mechanisms of spasmolysis in isolated organ bath assays. Its unique ability to completely antagonize both spontaneous and norepinephrine-induced contractions in human ureteral tissue, a property not shared by the pure anticholinergic fenpiverinium [1], makes it an essential tool for investigating non-cholinergic pathways. The well-defined Ki values for AChE inhibition (36 and 45 µM) [2] further enable precise characterization of its anticholinesterase component. In contrast to simpler myotropic agents like papaverine, pitofenone provides a more complex and clinically relevant pharmacological profile for studying smooth muscle disorders of the gastrointestinal, biliary, and urinary tracts.

Generic Pharmaceutical Formulation Development and Reverse Engineering

For formulators developing generic versions of established combination analgesics (e.g., Spasmalgon, Baralgin, Manyana), sourcing high-purity pitofenone hydrochloride (≥98% HPLC) is critical for matching the innovator product's spasmolytic efficacy. The documented synergy between pitofenone, fenpiverinium, and diclofenac [3] is not replicable with alternative spasmolytics, making pitofenone non-substitutable. Furthermore, the availability of validated stability-indicating RP-HPLC methods specifically designed for the simultaneous quantification of pitofenone with co-formulants [4] significantly streamlines analytical development and regulatory filing. The specific weight ratios outlined in patents (e.g., 0.39-12.38% w/w pitofenone hydrochloride in tablets) [3] provide a direct starting point for product formulation.

Quality Control and Stability Testing of Multi-Component Antispasmodic Dosage Forms

Quality control laboratories require pitofenone hydrochloride as a certified reference standard to ensure accurate quantification in finished pharmaceutical products. The compound's distinct retention time and spectral properties in the established stability-indicating RP-HPLC methods are essential for resolving it from structurally related compounds like fenpiverinium bromide and metamizole sodium, as well as from potential degradation products [4]. Using a non-certified reference standard or attempting to substitute it with a similar compound like drotaverine would lead to inaccurate assay results and potential batch rejection. The defined storage condition (-20°C) and documented solubility (2 mg/mL in H2O) also inform proper handling and sample preparation for consistent analytical performance.

Structure-Activity Relationship (SAR) Studies on Benzophenone-Derived Spasmolytics

Pitofenone hydrochloride serves as a key reference molecule for medicinal chemists investigating the SAR of benzophenone-based antispasmodics. The finding that AChE inhibitory activity is strictly dependent on the presence of a piperidine moiety, while absent in five other structural analogs [2], provides a clear functional handle for designing novel compounds with improved selectivity or potency. Researchers seeking to develop next-generation spasmolytics can use pitofenone as a benchmark to evaluate whether new derivatives retain the desirable dual-action profile or achieve better separation between anticholinesterase and antimuscarinic effects, a goal highlighted in the original SAR work [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitofenone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.